Thermal Endurance and Temperature Index: DAT Resins Outperform DAP and DAI Systems
A direct comparative study of cured thermosetting resins from diallyl phthalate (DAP), diallyl isophthalate (DAI), and diallyl terephthalate (DAT) monomers revealed that DAT-based networks provide superior thermal endurance. The temperature index—a standard metric for long-term thermal stability of electrical insulating materials—was determined to be 180°C for DAT resins, whereas typical DAP and DAI systems exhibit indices generally below 150°C [1]. Furthermore, DAT resins demonstrate exceptional resistance to transient high-temperature exposure, such as immersion in a 360°C solder bath, a condition under which DAP and DAI networks would rapidly decompose or delaminate [2].
| Evidence Dimension | Temperature Index (Long-Term Thermal Stability Rating) |
|---|---|
| Target Compound Data | 180°C (for DAT-based cured resin) |
| Comparator Or Baseline | Diallyl phthalate (DAP) and Diallyl isophthalate (DAI) resins: Typically <150°C |
| Quantified Difference | > 30°C higher continuous use temperature rating |
| Conditions | Cured thermoset networks; electrical insulation testing standards |
Why This Matters
A higher temperature index directly translates to a longer service life and higher safety margin for components operating at elevated temperatures, justifying material selection for critical applications in automotive, aerospace, and high-power electronics.
- [1] Osamu Ogasawara, et al. ジアリルテレフタレート系熱硬化性樹脂の開発研究 (Development Study of Diallyl Terephthalate-Based Thermosetting Resin). ネットワークポリマー (Journal of Network Polymer, Japan), Vol. 33 (2012). View Source
- [2] Osamu Ogasawara, et al. ジアリルテレフタレート系熱硬化性樹脂の開発研究 (Development Study of Diallyl Terephthalate-Based Thermosetting Resin). ネットワークポリマー (Journal of Network Polymer, Japan), Vol. 33 (2012). View Source
